N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,5-dimethylbenzenesulfonamide is a synthetic compound that features a triazole ring, a sulfonamide group, and a phenyl ring with hydroxyl and methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,5-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.
Thioether Formation: The triazole ring is then functionalized with a thiol group, which can be achieved through nucleophilic substitution reactions.
Coupling with Phenyl Ring: The functionalized triazole is coupled with a phenyl ring that has hydroxyl and methyl groups.
Sulfonamide Formation: Finally, the phenyl-triazole intermediate is reacted with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The triazole ring can participate in nucleophilic substitution
Properties
Molecular Formula |
C16H16N4O3S2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H16N4O3S2/c1-10-3-4-11(2)15(7-10)25(22,23)20-12-5-6-13(21)14(8-12)24-16-17-9-18-19-16/h3-9,20-21H,1-2H3,(H,17,18,19) |
InChI Key |
ZKNMJBZSLDLYAV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3 |
solubility |
41.6 [ug/mL] |
Origin of Product |
United States |
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